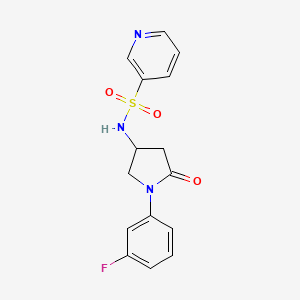

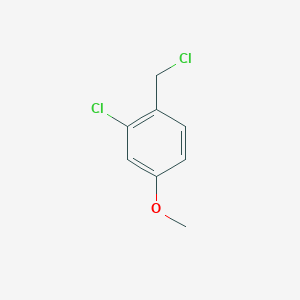

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

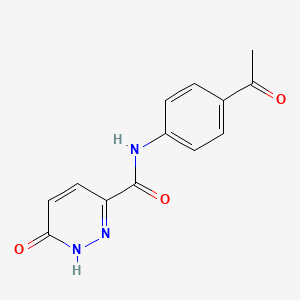

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide, also known as N-(3-fluoro-4-(6-(pyridin-3-yl)pyrrolidin-1-yl)phenyl)sulfonamide or TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It works by inhibiting the activity of certain enzymes that play a key role in the growth and proliferation of cancer cells and the immune system.

Aplicaciones Científicas De Investigación

Catalytic Applications

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide and its derivatives are utilized in catalytic processes. For instance, a fluorous (S) pyrrolidine sulfonamide has been used as an efficient promoter for highly enantioselective aldol reactions. This organocatalyst can be recovered and reused multiple times without significant loss of catalytic activity and stereoselectivity (Zu et al., 2008).

Pharmaceutical Research

In pharmaceutical research, phenyl (3-phenylpyrrolidin-3-yl)sulfone series, closely related to the specified compound, have been identified as selective RORγt inverse agonists. These compounds show promising pharmacokinetic profiles and potential in the inhibition of IL-17 production in various models, indicating their therapeutic potential (Duan et al., 2019).

Chemical Synthesis and Modifications

The compound and its related sulfonamides have been central in chemical synthesis and structural modifications. For example, a study outlined the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine, leading to the formation of pyrrolidin-3-ones, demonstrating the versatility in chemical rearrangements (Králová et al., 2019).

Synthesis of Biphenyl-4-Sulfonamides

An efficient method for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides was developed, showcasing the compound's role in advancing synthesis methodologies. This process is superior to existing procedures for synthesizing similar compounds (Zhiyou et al., 2015).

Development of Sensitive Detection Techniques

The compound and its derivatives are instrumental in developing sensitive detection techniques in chemical, biological, and environmental sciences. For instance, a reaction-based fluorescent probe using a similar sulfonamide structure demonstrated high selectivity and sensitivity in detecting thiophenols (Wang et al., 2012).

Advancements in Fluorination Techniques

Advancements in fluorination techniques have been made using N-arylsulfonamides, enabling the synthesis of 4-fluorophenyl sulfonamides, showcasing the compound's importance in chemical transformations (Buckingham et al., 2015).

Propiedades

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S/c16-11-3-1-4-13(7-11)19-10-12(8-15(19)20)18-23(21,22)14-5-2-6-17-9-14/h1-7,9,12,18H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVICBEQSVACSPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2732006.png)

![N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2732013.png)

![3-isobutyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732019.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2732020.png)